![molecular formula C21H16F3N5O2 B2529406 3,4-difluoro-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 922138-01-0](/img/structure/B2529406.png)
3,4-difluoro-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
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Overview
Description
The compound "3,4-difluoro-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide" is a derivative of the pyrazolo[3,4-d]pyrimidin-4-one family, which is known for its potential biological activities, including anticancer properties. The structure of this compound suggests that it may have been designed to interact with specific biological targets, possibly through the inhibition of enzymes or receptor binding due to the presence of the difluoro and fluorobenzyl groups, which are often associated with increased biological activity and membrane permeability .
Synthesis Analysis
The synthesis of related pyrazolo[3,4-d]pyrimidin-4-one derivatives typically involves multiple steps, starting from simple precursors such as amino-pyrazoles or halogenated benzoic acids. For instance, the synthesis of similar compounds has been reported to involve hydrolysis, condensation, and coupling reactions, often employing palladium-catalyzed cross-coupling or direct fluorination techniques . The synthesis of the specific compound is not detailed in the provided papers, but it likely follows a similar multi-step synthetic route, with careful consideration of the regioselectivity and functional group compatibility due to the presence of multiple fluorine atoms.
Molecular Structure Analysis
The molecular structure of the compound includes several key functional groups: the pyrazolo[3,4-d]pyrimidin-4-one core, a difluorobenzamide moiety, and a 4-fl
Scientific Research Applications
Novel Mycobacterium Tuberculosis GyrB Inhibitors
A series of compounds were designed and synthesized to target Mycobacterium tuberculosis GyrB ATPase, showing promising antituberculosis activity. Ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate demonstrated significant inhibition against Mycobacterium smegmatis GyrB and Mycobacterium tuberculosis DNA gyrase, without cytotoxic effects at tested concentrations (V. U. Jeankumar et al., 2013).
Tumor Imaging with Positron Emission Tomography (PET)
Fluoro-substituted pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for tumor imaging using PET. These compounds, including 18F-labeled derivatives, showed promising results in preliminary biodistribution experiments, indicating potential applications in tumor imaging (Jingli Xu et al., 2012).
Synthesis and Biological Evaluation as Anticancer Agents
Novel pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds displayed significant cytotoxic effects against cancer cell lines, highlighting their potential as anticancer agents (A. Rahmouni et al., 2016).
Anti-Avian Influenza Virus Activity
Research on benzamide-based 5-aminopyrazoles and their fused heterocycles showed remarkable activity against the avian influenza virus. This study demonstrates the potential of these compounds in developing antiviral drugs (A. Hebishy et al., 2020).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as indole derivatives, are known to interact with their targets through various mechanisms, including electrophilic substitution . This interaction can result in changes in the target’s function, leading to the observed biological activities.
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to affect a broad range of biochemical pathways due to their interaction with multiple receptors . These pathways can lead to a variety of downstream effects, contributing to the compound’s diverse biological activities.
Result of Action
Similar compounds, such as indole derivatives, are known to have a variety of effects at the molecular and cellular level, contributing to their diverse biological activities .
properties
IUPAC Name |
3,4-difluoro-N-[2-[5-[(4-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N5O2/c22-15-4-1-13(2-5-15)11-28-12-26-19-16(21(28)31)10-27-29(19)8-7-25-20(30)14-3-6-17(23)18(24)9-14/h1-6,9-10,12H,7-8,11H2,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQAQSKOUYOVRTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC(=C(C=C4)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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